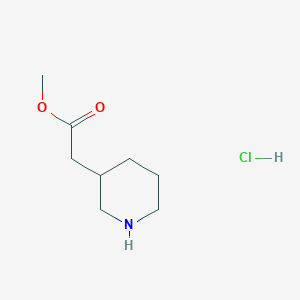

Methyl 2-(piperidin-3-yl)acetate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-piperidin-3-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRVXFSQPBNUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670059 | |

| Record name | Methyl (piperidin-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247259-31-0 | |

| Record name | Methyl (piperidin-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-(piperidin-3-yl)acetate Hydrochloride

Abstract

Methyl 2-(piperidin-3-yl)acetate hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. Its structural motif is present in a range of biologically active molecules. This guide provides a comprehensive overview of the prevalent synthetic strategies for obtaining this compound, delving into the underlying chemical principles and offering detailed, field-tested experimental protocols. The focus is on providing researchers, scientists, and drug development professionals with a robust understanding of the practical and theoretical aspects of its synthesis, enabling informed decisions in experimental design and scale-up operations.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The 3-substituted piperidine derivatives, in particular, offer a valuable vector for molecular elaboration, allowing for the exploration of chemical space to optimize pharmacological activity. Methyl 2-(piperidin-3-yl)acetate, and its hydrochloride salt, serves as a versatile intermediate for introducing a carboxymethyl group at the 3-position of the piperidine ring, a common feature in compounds targeting the central nervous system.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two primary strategies: catalytic hydrogenation of a pyridine precursor and functional group manipulation of a pre-existing piperidine ring. The choice of strategy often depends on the availability of starting materials, desired scale of synthesis, and stereochemical considerations.

Catalytic Hydrogenation of Pyridine Derivatives: A Convergent Approach

One of the most direct and atom-economical routes involves the catalytic hydrogenation of a corresponding pyridine derivative, such as methyl 2-(pyridin-3-yl)acetate. This method is attractive for its efficiency in constructing the saturated piperidine ring from a readily available aromatic precursor.

2.1.1. Mechanistic Considerations and Catalyst Selection

The catalytic hydrogenation of pyridines is a well-established transformation, typically employing transition metal catalysts such as platinum, palladium, rhodium, or ruthenium. The reaction proceeds through the adsorption of the pyridine ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.

The choice of catalyst and reaction conditions is critical to achieving high yields and selectivity. Platinum-based catalysts, like platinum(IV) oxide (PtO₂), are often effective for the hydrogenation of substituted pyridines.[1][2] The reaction is typically carried out under hydrogen pressure in an acidic solvent, such as glacial acetic acid, which protonates the pyridine nitrogen, facilitating its reduction.[1] Rhodium on a support like alumina or carbon has also been shown to be an effective catalyst for the hydrogenation of pyridylcarboxylic acids.[3]

2.1.2. Experimental Workflow: Hydrogenation of Methyl 2-(pyridin-3-yl)acetate

The following diagram illustrates a typical workflow for the synthesis of this compound via catalytic hydrogenation.

References

The Pivotal Role of Methyl 2-(piperidin-3-yl)acetate Hydrochloride in Modern Drug Discovery: A Technical Guide

Introduction: In the landscape of contemporary medicinal chemistry, the piperidine scaffold stands out as a "privileged structure," a molecular framework that is recurrent in a multitude of successful therapeutic agents.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable component in the design of drugs targeting a wide array of biological targets, particularly within the central nervous system (CNS).[1] Within this important class of compounds, Methyl 2-(piperidin-3-yl)acetate hydrochloride (CAS Number: 247259-31-0) has emerged as a versatile and highly valuable building block for the synthesis of complex pharmaceutical intermediates. This technical guide provides an in-depth exploration of its chemical properties, a detailed look at its synthesis, and a discussion of its significant applications in the development of novel therapeutics.

Physicochemical Properties and Structural Elucidation

This compound is a white to off-white crystalline powder. As a hydrochloride salt, it exhibits enhanced stability and solubility in polar solvents, a crucial characteristic for its application in various reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 247259-31-0 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₆ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 193.67 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | Generic supplier data |

| Melting Point | 130 - 140 °C | Generic supplier data |

| Solubility | Soluble in water and methanol | Generic supplier data |

The structural integrity of this compound is defined by a six-membered piperidine ring with a methyl acetate group at the 3-position. The nitrogen atom of the piperidine ring is basic and exists as a hydrochloride salt, which improves the compound's stability and handling properties.

Synthesis and Purification: A Representative Protocol

While numerous proprietary methods exist for the synthesis of piperidine derivatives, a common and illustrative approach involves the use of a protected piperidine precursor. The following is a representative, multi-step synthesis protocol that a skilled chemist could adapt.

Step 1: N-Boc Protection of a Piperidine Precursor

The synthesis often commences with the protection of the nitrogen atom of a suitable piperidine precursor to prevent unwanted side reactions in subsequent steps. Di-tert-butyl dicarbonate (Boc₂O) is a widely used protecting group for this purpose.

Experimental Protocol:

-

Dissolve the starting piperidine derivative in a suitable solvent such as dichloromethane (DCM).

-

Add triethylamine (Et₃N) as a base.

-

Slowly add a solution of Boc₂O in DCM at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions and drying the organic layer.

-

Purify the N-Boc protected intermediate by column chromatography.

Step 2: Introduction of the Acetate Moiety

With the nitrogen protected, the acetate group can be introduced. This can be achieved through various synthetic strategies, such as alkylation of a suitable precursor.

Step 3: Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the N-Boc protecting group, typically under acidic conditions, followed by the formation of the hydrochloride salt.

Experimental Protocol:

-

Dissolve the N-Boc protected methyl 2-(piperidin-3-yl)acetate in a suitable solvent like methanol.

-

Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or a saturated solution of HCl in methanol) dropwise.

-

Stir the mixture at room temperature. The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development: A Gateway to Neurologically Active Compounds

The true value of this compound lies in its role as a versatile building block in the synthesis of more complex and biologically active molecules. The piperidine moiety is a common feature in drugs targeting the central nervous system, where it can interact with various receptors and enzymes.

Role as a Key Intermediate for Enzyme Inhibitors

Recent research has highlighted the use of chiral piperidine derivatives, such as the (3S) enantiomer of Methyl 2-(piperidin-3-yl)acetate, as crucial intermediates in the development of potent enzyme inhibitors.[2] Specifically, these building blocks are instrumental in the synthesis of:

-

Renin Inhibitors: These are a class of drugs used to treat hypertension by targeting the renin-angiotensin system.

-

Poly(ADP-ribose)polymerase (PARP) Inhibitors: These are targeted cancer therapies that are particularly effective in treating tumors with specific DNA repair defects.[2]

The stereochemistry at the 3-position of the piperidine ring is often critical for the biological activity of the final drug molecule, making enantiomerically pure starting materials like the chiral versions of Methyl 2-(piperidin-3-yl)acetate highly sought after.[2]

Potential in the Development of Neurological Drugs

The piperidine scaffold is a well-established pharmacophore in drugs targeting neurological disorders. Its structural similarity to endogenous neurotransmitters allows it to interact with a variety of receptors in the brain. For instance, piperidine derivatives have been extensively studied as:

-

Monoamine Oxidase (MAO) Inhibitors: MAO is an enzyme responsible for the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibiting MAO can increase the levels of these neurotransmitters, which is a therapeutic strategy for depression and neurodegenerative diseases.

-

Modulators of GABAergic and Serotonergic Systems: These systems play a crucial role in regulating mood, anxiety, and seizure activity.

While a specific marketed drug that directly uses this compound as a starting material is not publicly documented, its structural motifs are present in numerous CNS-active compounds. A notable example is Methylphenidate (sold as Ritalin), a widely prescribed treatment for ADHD, which features a piperidine ring with an acetate group, albeit at the 2-position.[3] This underscores the therapeutic potential of molecules derived from this versatile building block.

Caption: Key application areas of this compound in drug discovery.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the piperidine ring, the methylene protons adjacent to the ester, and the methyl group of the ester. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the piperidine ring, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the various functional groups present. Key expected peaks include a strong carbonyl (C=O) stretch from the ester group (typically around 1735 cm⁻¹), N-H stretching vibrations from the protonated amine (around 3000 cm⁻¹), and C-H stretching from the aliphatic parts of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

While specific spectral data is often proprietary to commercial suppliers, the expected patterns are well-established based on the known structure of the molecule.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic, so protection from moisture is important to maintain its integrity.

Conclusion

This compound is a quintessential example of a versatile building block that plays a critical, behind-the-scenes role in the intricate process of drug discovery and development. Its favorable physicochemical properties, combined with the proven therapeutic relevance of the piperidine scaffold, make it an indispensable tool for medicinal chemists. As research into novel therapeutics for neurological disorders and cancer continues to advance, the demand for such well-characterized and strategically designed intermediates is poised to grow, further solidifying the importance of this compound in the pharmaceutical sciences.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 2-[(3S)-Piperidin-3-yl]acetate|CAS 957752-42-0 [benchchem.com]

- 3. Methylphenidate - Wikipedia [en.wikipedia.org]

A Technical Guide to Methyl 2-(piperidin-3-yl)acetate Hydrochloride as a Chiral Synthon

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Chiral piperidine scaffolds are cornerstones of modern medicinal chemistry, appearing in a vast number of pharmaceuticals due to their favorable physicochemical properties and ability to engage with a wide range of biological targets.[1] The strategic installation of stereocenters on this privileged core is a critical challenge in drug development. This guide provides an in-depth analysis of Methyl 2-(piperidin-3-yl)acetate hydrochloride, a versatile chiral synthon, focusing on its stereoselective synthesis and application. We will explore the causality behind key synthetic strategies, provide actionable experimental protocols, and illustrate its utility in the construction of complex, high-value molecules.

The Strategic Value of Chiral 3-Substituted Piperidines

The piperidine ring is one of the most frequently encountered N-heterocycles in FDA-approved drugs.[2] Its conformational flexibility and basic nitrogen atom allow it to serve as a key pharmacophore, influencing properties such as solubility, lipophilicity, and target binding. Specifically, 3-substituted chiral piperidines are crucial intermediates for a range of therapeutics, including antipsychotic agents and anticancer drugs.[3][4]

The challenge lies in accessing these structures with high enantiomeric purity. Traditional synthetic methods often involve lengthy sequences or rely on chiral resolution, which is inherently inefficient.[5] Consequently, the development of robust, asymmetric routes to key building blocks like Methyl 2-(piperidin-3-yl)acetate is of paramount importance. This synthon provides a pre-installed stereocenter at the C3 position and a functional handle (the methyl acetate group) for further elaboration, making it a highly valuable intermediate.

Physicochemical Properties and Stereochemistry

This compound is a stable, crystalline solid. The key feature of this molecule is the stereocenter at the C3 position of the piperidine ring, giving rise to two enantiomers: (R)- and (S)-Methyl 2-(piperidin-3-yl)acetate.

| Property | Value |

| Chemical Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol [6] |

| Appearance | White to off-white solid |

| Chirality | Exists as (R) and (S) enantiomers |

| Key Functional Groups | Secondary amine, Ester |

The absolute configuration of the synthon is critical, as biological systems often exhibit high stereoselectivity. The choice between the (R) or (S) enantiomer is dictated by the stereochemistry required in the final drug target.

Stereoselective Synthesis Strategies

The most efficient methods for producing enantiomerically pure Methyl 2-(piperidin-3-yl)acetate involve the asymmetric reduction of a pyridine precursor, methyl 2-(pyridin-3-yl)acetate. This approach is highly atom-economical and avoids late-stage resolutions.

Asymmetric Hydrogenation of Pyridinium Salts

A leading strategy for the synthesis of chiral piperidines is the asymmetric hydrogenation of activated pyridine rings, such as pyridinium salts.[7] The quaternization of the pyridine nitrogen increases its susceptibility to reduction and mitigates catalyst poisoning by the starting material or product.[7]

Causality and Mechanistic Insight: The direct hydrogenation of simple pyridines is challenging due to the aromatic stability of the ring and the strong coordination of the nitrogen atom to the metal catalyst, which can lead to deactivation.[7] By forming a pyridinium salt (e.g., an N-benzyl pyridinium bromide), the aromaticity is disrupted, and the substrate is activated for reduction.[7] Chiral phosphine ligands coordinated to a transition metal, typically rhodium or iridium, create a chiral environment around the metal center. This chiral pocket dictates the facial selectivity of hydride delivery to the iminium intermediate, resulting in the formation of one enantiomer in excess.

dot graph G { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

Start [label="Methyl 2-(pyridin-3-yl)acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Quaternization\n(e.g., Benzyl Bromide)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="N-Benzyl Pyridinium Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Asymmetric Hydrogenation\n[Rh(COD)Cl]₂ / Chiral Ligand\nH₂, High Pressure", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Product_Protected [label="N-Benzyl-(R/S)-Methyl\n2-(piperidin-3-yl)acetate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Deprotection\n(e.g., Pd/C, H₂)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="(R/S)-Methyl 2-(piperidin-3-yl)acetate\nHydrochloride Salt", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1 -> Intermediate -> Step2 -> Product_Protected -> Step3 -> End; } end_dot Caption: Workflow for Asymmetric Hydrogenation of a Pyridine Precursor.

Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation This protocol is a representative example based on established principles.[2][8][9]

-

Pyridinium Salt Formation:

-

To a solution of methyl 2-(pyridin-3-yl)acetate (1.0 eq) in acetonitrile, add benzyl bromide (1.1 eq).

-

Heat the mixture at reflux for 4-6 hours until quaternization is complete (monitor by LC-MS).

-

Cool the reaction mixture and collect the precipitated pyridinium salt by filtration. Wash with cold diethyl ether and dry under vacuum.

-

-

Asymmetric Hydrogenation:

-

In an inert atmosphere glovebox, charge a high-pressure autoclave with the pyridinium salt (1.0 eq), [Rh(COD)Cl]₂ (0.5 mol%), and a suitable chiral bisphosphine ligand (e.g., (S,S)-Et-DuPhos, 1.1 mol%).

-

Add degassed methanol as the solvent.

-

Seal the autoclave, remove from the glovebox, and pressurize with hydrogen gas (e.g., 50 bar).

-

Heat the reaction to 40-60 °C and stir for 12-24 hours.

-

Monitor the reaction for conversion and enantiomeric excess (ee%) by chiral HPLC.

-

-

Deprotection and Salt Formation:

-

After the reaction is complete, vent the autoclave and concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in methanol and add Palladium on carbon (10 wt%).

-

Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature until debenzylation is complete.

-

Filter the reaction through Celite® and wash with methanol.

-

To the filtrate, add a solution of HCl in isopropanol (1.2 eq) to precipitate the hydrochloride salt.

-

Collect the product by filtration, wash with cold ether, and dry to yield this compound.

-

| Catalyst System | Pressure (bar) | Temp (°C) | Enantiomeric Excess (ee%) |

| [Rh(COD)Cl]₂ / (S,S)-Et-DuPhos | 50 | 50 | >95% |

| [Ir(COD)Cl]₂ / (S)-MeO-BIPHEP | 60 | 40 | >90%[7] |

| Ru(OAc)₂ / (R)-BINAP | 80 | 80 | >92% |

Application in Complex Molecule Synthesis: A Case Study

The true value of a chiral synthon is demonstrated by its successful incorporation into a complex, high-value target molecule. (R)-Methyl 2-(piperidin-3-yl)acetate is a known key intermediate in the synthesis of several pharmaceuticals.

Logical Relationship in Synthesis: The synthon provides a core scaffold with the correct stereochemistry, onto which further complexity can be built. The secondary amine of the piperidine ring is a nucleophile, allowing for reactions such as N-alkylation or N-arylation, while the methyl ester can be hydrolyzed and used in amide coupling reactions.

Handling, Storage, and Safety

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. It is a hygroscopic solid and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Conclusion

This compound is a high-value chiral synthon that provides an efficient entry point to enantiomerically pure 3-substituted piperidines. Modern synthetic methods, particularly the asymmetric hydrogenation of activated pyridine precursors, have made this building block readily accessible with excellent stereocontrol. Its bifunctional nature—a reactive secondary amine and a modifiable ester group—allows for its versatile application in the convergent synthesis of complex pharmaceutical agents. For researchers in drug discovery and development, a thorough understanding of the synthesis and application of this synthon is crucial for the rapid and efficient construction of novel therapeutics.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 247259-31-0 | this compound - Synblock [synblock.com]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. researchgate.net [researchgate.net]

- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

Spectroscopic Data of Methyl 2-(piperidin-3-yl)acetate Hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-(piperidin-3-yl)acetate hydrochloride (CAS No: 247259-31-0).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and characterization of this piperidine derivative. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction to this compound

This compound is a substituted piperidine, a heterocyclic amine motif prevalent in a wide array of natural products and pharmaceuticals. The piperidine scaffold is a key building block in medicinal chemistry due to its favorable pharmacokinetic properties. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of such compounds, which is a critical step in any drug discovery and development pipeline. This guide will systematically present and interpret the key spectroscopic data for the title compound.

Molecular Structure and Properties:

-

Molecular Formula: C₈H₁₆ClNO₂[1]

-

Molecular Weight: 193.67 g/mol [1]

-

Chemical Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For a hydrochloride salt of an amine, the choice of a deuterated solvent is critical, as protic solvents can lead to the exchange of the amine proton. Solvents such as DMSO-d₆ or D₂O are often preferred. The predicted NMR data presented below is for a stereoisomer, methyl 2-[(3R)-piperidin-3-yl]acetate.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.67 | s | 3H | O-CH₃ (C8) |

| ~3.40 - 3.20 | m | 2H | N-CH₂ (C2-eq, C6-eq) |

| ~2.90 - 2.70 | m | 2H | N-CH₂ (C2-ax, C6-ax) |

| ~2.50 | d | 2H | CH₂-CO (C6) |

| ~2.30 - 2.10 | m | 1H | CH (C3) |

| ~1.90 - 1.50 | m | 4H | CH₂ (C4, C5) |

Predicted data based on computational models for a stereoisomer.

Interpretation and Experimental Rationale:

The downfield chemical shift of the methyl protons (~3.67 ppm) is characteristic of a methyl ester. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are expected to be in the range of 2.70-3.40 ppm and will likely show complex splitting patterns due to both geminal and vicinal coupling, as well as axial and equatorial differentiation in the chair conformation of the piperidine ring. The proton at the chiral center (C3) would appear as a multiplet due to coupling with the adjacent methylene protons. The methylene protons of the acetate side chain (C6) are diastereotopic and would ideally appear as a doublet of doublets, but may present as a simple doublet depending on the resolution and coupling constants.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~172.5 | C=O | Ester Carbonyl (C7) |

| ~51.8 | CH₃ | O-CH₃ (C8) |

| ~48.2 | CH₂ | N-CH₂ (C2) |

| ~45.5 | CH₂ | N-CH₂ (C6) |

| ~39.8 | CH₂ | CH₂-CO (C6) |

| ~36.2 | CH | CH (C3) |

| ~28.7 | CH₂ | CH₂ (C5) |

| ~24.1 | CH₂ | CH₂ (C4) |

Predicted data based on computational models for a stereoisomer.

Interpretation and Experimental Rationale:

The carbonyl carbon of the ester group is characteristically found at the downfield end of the spectrum (~172.5 ppm). The carbon of the methyl ester appears around 51.8 ppm. The carbons of the piperidine ring are observed in the aliphatic region, with those adjacent to the nitrogen (C2 and C6) appearing further downfield due to the electron-withdrawing effect of the nitrogen atom.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry vial. The choice of solvent is critical to avoid exchange of the N-H protons and to ensure sample solubility.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup and Acquisition:

-

The spectra should be acquired on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans (typically 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to single lines for each carbon.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong | C-H stretch (aliphatic) |

| ~2700-2400 | Broad, Strong | N-H stretch (secondary amine salt, R₂NH₂⁺) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1180 | Medium | C-N stretch |

Interpretation and Experimental Rationale:

The presence of a strong, broad absorption in the 2700-2400 cm⁻¹ region is a key indicator of a secondary amine hydrochloride salt. The sharp, strong peak around 1740 cm⁻¹ is characteristic of the carbonyl stretch of the ester functional group. The C-H stretching vibrations of the aliphatic portions of the molecule are expected in the 3000-2800 cm⁻¹ region. The C-O and C-N stretching vibrations provide further evidence for the ester and piperidine functionalities, respectively.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. The hygroscopic nature of KBr necessitates working in a low-humidity environment.

-

Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data

For the free base (Methyl 2-(piperidin-3-yl)acetate, C₈H₁₅NO₂), the predicted monoisotopic mass is approximately 157.11 Da. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 158.12.

Predicted Fragmentation Pattern:

A plausible fragmentation pathway would involve the loss of the methoxy group or the entire ester side chain.

| m/z | Predicted Fragment |

| 158.12 | [M+H]⁺ |

| 126.10 | [M+H - CH₃OH]⁺ |

| 98.10 | [Piperidine ring fragment]⁺ |

| 84.08 | [C₅H₁₀N]⁺ |

Predicted m/z values for the protonated molecule of the free base.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Data Acquisition:

-

Introduce the sample solution into a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to observe its characteristic fragment ions.

-

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for the characterization of this compound. The detailed experimental protocols offer a standardized approach for obtaining high-quality data, while the interpretative sections highlight the key spectral features that confirm the molecular structure. This guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and development of piperidine-based compounds.

References

"Methyl 2-(piperidin-3-yl)acetate hydrochloride dopamine reuptake inhibitor"

An In-Depth Technical Guide to Methyl 2-(piperidin-3-yl)acetate Hydrochloride: A Dopamine Reuptake Inhibitor

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a potent dopamine reuptake inhibitor (DRI). It is intended for researchers, medicinal chemists, and pharmacologists engaged in the study of dopaminergic neurotransmission and the development of novel therapeutics targeting the central nervous system. This document delves into the compound's mechanism of action, provides detailed protocols for its pharmacological characterization, and discusses its relevance within the broader context of piperidine-based stimulants.

Introduction: The Significance of Dopamine Reuptake Inhibition

The dopamine transporter (DAT) is a critical membrane protein responsible for clearing dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[1] This reuptake mechanism is a key regulator of neurotransmission involved in motor control, motivation, reward, and cognitive function.[2] Consequently, the DAT is a primary target for therapeutic agents designed to treat conditions such as Attention Deficit Hyperactivity Disorder (ADHD), narcolepsy, and clinical depression.[3][4]

This compound belongs to the piperidine class of compounds, which includes the well-known therapeutic agent methylphenidate (Ritalin®).[5] Like methylphenidate, it is hypothesized to exert its stimulant effects by blocking the DAT. Understanding the pharmacological profile of this specific analog is crucial for elucidating the structure-activity relationships (SAR) that govern potency and selectivity at monoamine transporters.

Compound Profile: Physicochemical Properties

A clear understanding of the compound's basic properties is fundamental for any experimental work.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 247259-31-0 | [6] |

| Molecular Formula | C₈H₁₆ClNO₂ | [6] |

| Molecular Weight | 193.67 g/mol | [6] |

| Isomeric Forms | (R)- and (S)- enantiomers exist (e.g., CID 45073967 for (3R)-isomer) | [7] |

Note: The biological activity of piperidine derivatives is often stereospecific. Characterization of individual enantiomers is recommended.

Core Mechanism of Action at the Dopaminergic Synapse

The primary mechanism of action for this compound is the competitive inhibition of the dopamine transporter.[1] By binding to DAT, the compound physically obstructs the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][8] This action leads to an increased concentration and prolonged residence time of dopamine in the synapse, thereby enhancing and extending its signaling effects on postsynaptic dopamine receptors.[1]

Caption: Mechanism of dopamine reuptake inhibition at the synapse.

In Vitro Pharmacological Characterization

To define the potency and affinity of this compound, two primary types of in vitro assays are essential: radioligand binding assays and functional uptake inhibition assays.[8][9]

Radioligand Binding Assay: Determining Binding Affinity (Kᵢ)

This assay quantifies the affinity of the test compound for the dopamine transporter by measuring its ability to displace a known high-affinity radioligand.

Experimental Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells, to ~90% confluency.[2]

-

Harvest the cells and homogenize them in an ice-cold binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).[2]

-

Centrifuge the homogenate at low speed (~1,000 x g) to pellet nuclei and cellular debris.[2]

-

Collect the supernatant and perform a high-speed centrifugation (~40,000 x g) to pellet the cell membranes containing the transporters.

-

Wash the membrane pellet with fresh binding buffer and resuspend to a final protein concentration of approximately 0.2-0.5 mg/mL.

-

-

Assay Procedure:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.

-

Total Binding: Add 50 µL of membrane preparation, 50 µL of a radioligand (e.g., [³H]WIN 35,428, final concentration ~1-2 nM), and 50 µL of binding buffer.[2]

-

Non-Specific Binding (NSB): Add 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of a saturating concentration of a known non-labeled DAT inhibitor (e.g., 10 µM GBR 12909).[2]

-

Competitor Wells: Add 50 µL of membrane preparation, 50 µL of radioligand, and 50 µL of serially diluted this compound (e.g., 0.1 nM to 10 µM).

-

Incubate the plate at 4°C for 2-3 hours to reach equilibrium.[2]

-

-

Termination and Detection:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value.

-

Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9]

-

Dopamine Uptake Assay: Measuring Functional Potency (IC₅₀)

This functional assay directly measures the compound's ability to inhibit the transport of dopamine into cells.

Experimental Protocol:

-

Cell Culture:

-

The day before the assay, seed HEK293-hDAT cells into a 96-well plate at a density that allows them to reach ~80-90% confluency on the day of the experiment (e.g., 40,000-60,000 cells/well).[1]

-

-

Assay Procedure:

-

On the day of the experiment, aspirate the culture medium and wash the cells once with pre-warmed (37°C) uptake buffer (e.g., Krebs-Ringer-HEPES buffer).[2]

-

Add 50 µL of uptake buffer containing varying concentrations of this compound to the appropriate wells.

-

Include control wells for "total uptake" (vehicle only) and "non-specific uptake" (a high concentration of a potent inhibitor like 10 µM nomifensine).[1][2]

-

Pre-incubate the plate at 37°C for 10-20 minutes.[1]

-

Initiate the uptake reaction by adding 50 µL of uptake buffer containing [³H]Dopamine (final concentration near its Kₘ, e.g., 10-20 nM).[1][2]

-

Incubate at 37°C for a short, fixed period within the linear range of uptake (e.g., 5-10 minutes).[1]

-

-

Termination and Detection:

-

Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold uptake buffer.[1][6]

-

Lyse the cells by adding a suitable lysis buffer (e.g., 1% SDS) and incubating for at least 30 minutes.[1]

-

Transfer the lysate to a scintillation plate, add a scintillation cocktail, and quantify the internalized [³H]Dopamine using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific uptake by subtracting the non-specific uptake counts from the total uptake counts.[1]

-

Plot the percentage of specific uptake inhibition against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit dopamine uptake by 50%.[9]

-

Caption: Experimental workflow for in vitro characterization of a DAT inhibitor.

In Vivo Pharmacodynamic Assessment: Microdialysis

To confirm that the compound engages its target in a living system, in vivo microdialysis is the gold standard for measuring changes in extracellular neurotransmitter levels.[10][11]

Methodology Overview:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into a dopamine-rich brain region of an anesthetized or freely moving animal (e.g., rat striatum).[11]

-

Perfusion and Equilibration: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[11] An equilibration period allows the tissue to recover from the implantation trauma.[12]

-

Baseline Sampling: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline concentration of extracellular dopamine.[13]

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally, i.p.).

-

Post-Dose Sampling: Sample collection continues to monitor the drug-induced changes in dopamine concentration over time.

-

Analysis: Dopamine levels in the dialysate fractions are quantified using a highly sensitive analytical method, typically HPLC with electrochemical detection (HPLC-ED).[12][13]

Expected Outcome: Administration of an effective dopamine reuptake inhibitor like this compound is expected to produce a significant and sustained increase in the extracellular concentration of dopamine relative to the baseline.[14]

Synthesis and Structure-Activity Relationship (SAR) Context

The synthesis of piperidine-based compounds often involves multi-step processes starting from pyridine or protected piperidine precursors.[15] While a specific route for this 3-substituted isomer is not detailed in the immediate literature, general methods for producing 2-substituted piperidines like methylphenidate often involve hydrogenation of the corresponding pyridine derivative followed by esterification.[15]

The position of the acetate functional group on the piperidine ring is a critical determinant of activity. The SAR of methylphenidate and its analogs is well-studied, where the threo-racemate is known to be the most active.[15] Further substitutions, such as fluorine on the phenyl ring of methylphenidate, can increase binding potency.[16] The characterization of this compound contributes valuable data to this field, helping to define the spatial and electronic requirements for optimal DAT inhibition within this chemical scaffold.

Conclusion and Future Directions

This compound is a compelling compound for the study of dopamine transporter pharmacology. The technical protocols outlined in this guide provide a robust framework for its comprehensive characterization, from determining molecular affinity and functional potency to verifying its mechanism of action in vivo.

Future research should focus on:

-

Selectivity Profiling: Conducting binding and uptake assays for the norepinephrine transporter (NET) and the serotonin transporter (SERT) to determine the compound's selectivity profile. A selective DRI would have a different therapeutic and side-effect profile than a triple reuptake inhibitor.[8][17]

-

Enantiomer Resolution: Synthesizing and testing the individual (R)- and (S)-enantiomers to identify the active stereoisomer, as is common for chiral piperidines.

-

Behavioral Pharmacology: Assessing the compound's effects in animal models of ADHD, depression, or reward to establish a link between its neurochemical effects and behavioral outcomes.

By systematically applying these methodologies, the scientific community can fully elucidate the pharmacological identity of this compound and determine its potential as a valuable research tool or a lead compound for next-generation CNS therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Norepinephrineâdopamine reuptake inhibitor [medbox.iiab.me]

- 4. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. Methylphenidate - Wikipedia [en.wikipedia.org]

- 6. CAS 247259-31-0 | this compound - Synblock [synblock.com]

- 7. methyl 2-((3R)-piperidin-3-yl)acetate hydrochloride | C8H16ClNO2 | CID 45073967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. WO2011067783A1 - Process for preparing methyl phenidate hydrochloride - Google Patents [patents.google.com]

- 16. 4-Fluoromethylphenidate - Wikipedia [en.wikipedia.org]

- 17. LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 2-(piperidin-3-yl)acetate Hydrochloride: A Scoping Guide for its Investigation as a Novel GABA Uptake Inhibitor

An In-depth Technical Guide for the Scientific Community

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Disturbances in GABAergic signaling are implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety, and mood disorders.[2][3] One clinically validated strategy to enhance GABAergic transmission is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft.[1][4] This guide focuses on Methyl 2-(piperidin-3-yl)acetate hydrochloride, a compound of interest due to its structural relation to known GAT inhibitors. While direct inhibitory activity of this specific molecule on GATs is not yet extensively documented in public literature, its piperidine core is a privileged scaffold in the design of CNS-active agents and GABA uptake inhibitors.[5][6] This document serves as a comprehensive technical roadmap for researchers and drug development professionals, outlining the rationale and a systematic, field-proven workflow for the synthesis, characterization, and evaluation of this compound as a potential GABA uptake inhibitor.

Introduction: The Rationale for Targeting GABA Transporters

The balance between excitatory and inhibitory neurotransmission is fundamental to proper brain function. GABAergic inhibition modulates neuronal firing and prevents hyperexcitability.[1] This inhibition is terminated in part by the removal of GABA from the synaptic cleft by four distinct GABA transporters: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[2][3] Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing the activation of postsynaptic GABA receptors and increasing inhibitory tone.[4]

This mechanism has been successfully targeted for therapeutic intervention. For instance, Tiagabine, an anticonvulsant drug, functions as a selective GAT1 inhibitor.[1][5] The core structure of many potent GAT inhibitors, including Tiagabine and nipecotic acid derivatives, features a piperidine ring, which appears crucial for interaction with the transporter.[5][6][7]

This compound (CAS No. 247259-31-0) is a piperidine derivative that, while structurally simpler than marketed drugs, presents a compelling starting point for investigation.[8] Its acetate moiety provides a potential interaction point within the transporter binding pocket. This guide proposes a comprehensive research framework to systematically evaluate its potential as a novel GAT inhibitor.

Proposed Investigational Workflow

A rigorous evaluation of a novel compound requires a multi-stage approach, from initial chemical synthesis and characterization to detailed in vitro and in vivo pharmacological assessment. The following workflow is designed to be a self-validating system, where each stage provides the necessary data to justify proceeding to the next.

References

- 1. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: I. Role of GABA as a Modulator of Seizure Activity and Recently Approved Medications Acting on the GABA System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CAS 247259-31-0 | this compound - Synblock [synblock.com]

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its deceptively simple structure belies a remarkable versatility that has made it a "privileged scaffold" – a molecular framework that appears in a disproportionately high number of bioactive compounds and approved drugs.[1][2] This guide provides a deep dive into the multifaceted role of the piperidine scaffold, exploring its synthesis, diverse pharmacological applications, and the intricate structure-activity relationships that govern its therapeutic efficacy. As a senior application scientist, the aim is to not only present established knowledge but to also provide actionable insights and methodologies for those actively engaged in the art and science of drug discovery.

The Significance of the Piperidine Moiety in Drug Design

The prevalence of the piperidine scaffold in pharmaceuticals is no coincidence.[3][4] Its widespread use can be attributed to a confluence of favorable physicochemical and biological properties. The sp³-hybridized nature of its carbon atoms imparts a three-dimensional character, allowing for precise spatial orientation of substituents to interact with biological targets.[5][6] The nitrogen atom, a key feature, can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions within protein binding pockets.[2] Furthermore, the piperidine ring can influence a molecule's lipophilicity and metabolic stability, key parameters in optimizing a drug's pharmacokinetic profile.[7]

The introduction of chiral centers within the piperidine ring further expands its utility, enabling the development of stereospecific drugs with enhanced potency and reduced off-target effects.[8][9] This stereochemical control is a critical aspect of modern drug design, and the piperidine scaffold provides a robust framework for its implementation.[3][9]

Synthetic Strategies for Accessing Piperidine Derivatives

The construction and functionalization of the piperidine ring are mature fields in organic chemistry, with a plethora of synthetic routes available to the medicinal chemist. The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry of the final compound.

Ring Construction Methodologies

Several classical and modern methods are employed for the de novo synthesis of the piperidine core.

-

Hydrogenation of Pyridine Precursors: One of the most direct methods involves the reduction of substituted pyridines. This can be achieved using various catalytic systems, with catalysts like platinum oxide (PtO₂) and rhodium complexes being commonly employed.[10][11] The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction.

-

Intramolecular Cyclization Reactions: A powerful strategy involves the cyclization of acyclic precursors. Methods such as intramolecular aza-Michael reactions, reductive amination of dicarbonyl compounds, and radical-mediated amine cyclizations are frequently utilized to construct the piperidine ring with good control over substitution patterns.[11][12]

-

Multicomponent Reactions: These reactions, where three or more reactants combine in a single step to form a complex product, offer an efficient and atom-economical approach to substituted piperidines. The Mannich reaction and various cycloaddition reactions are prominent examples.

Experimental Protocol: Synthesis of a Substituted Piperidine via Reductive Amination

This protocol outlines a general procedure for the synthesis of a 1,4-disubstituted piperidine from a 1,4-dicarbonyl precursor.

Step 1: Formation of the Intermediate Enamine/Iminium Ion

-

Dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add the primary amine (1 equivalent) to the solution.

-

If necessary, add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the enamine or iminium ion intermediate.

Step 2: Reductive Cyclization

-

Cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents), in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted piperidine.

Diverse Pharmacological Applications of the Piperidine Scaffold

The piperidine moiety is a chameleon in the pharmaceutical world, appearing in drugs targeting a vast array of diseases.[7] Its structural versatility allows it to be tailored to interact with a wide range of biological targets, from G-protein coupled receptors (GPCRs) to enzymes and ion channels.

| Therapeutic Area | Drug Examples | Primary Mechanism of Action |

| Central Nervous System (CNS) | Methylphenidate, Donepezil, Risperidone, Fentanyl | Dopamine/Norepinephrine reuptake inhibition, Acetylcholinesterase inhibition, Serotonin/Dopamine receptor antagonism, µ-opioid receptor agonism |

| Oncology | Ibrutinib, Raloxifene | Bruton's tyrosine kinase (BTK) inhibition, Selective estrogen receptor modulation |

| Allergies | Fexofenadine, Loratadine | Histamine H1 receptor antagonism |

| Infectious Diseases | Piperacillin | Inhibition of bacterial cell wall synthesis |

| Metabolic Disorders | Alogliptin | Dipeptidyl peptidase-4 (DPP-4) inhibition |

Central Nervous System Disorders

The piperidine scaffold is particularly prominent in drugs targeting the CNS.[7] Its ability to be functionalized to modulate neurotransmitter systems has led to the development of treatments for a range of conditions including ADHD, Alzheimer's disease, schizophrenia, and pain. For instance, the potent analgesic Fentanyl, a synthetic opioid, contains a central piperidine ring that is crucial for its interaction with µ-opioid receptors.[13]

Oncology

In the realm of cancer therapy, piperidine derivatives have emerged as potent therapeutic agents.[6] They can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and direct interaction with DNA.[14][15] For example, piperine, a natural alkaloid containing a piperidine moiety, has been shown to modulate signaling pathways such as PI3K/Akt and NF-κB, leading to the suppression of tumor growth.[6][16]

Structure-Activity Relationships (SAR) and Quantitative Insights

The biological activity of piperidine-containing compounds is highly dependent on the nature, position, and stereochemistry of the substituents on the piperidine ring. Understanding these structure-activity relationships is fundamental to the rational design of new and improved drugs.

Key SAR Observations

-

Substitution at the Nitrogen Atom: The substituent on the piperidine nitrogen often plays a critical role in target binding and can significantly influence the compound's pharmacokinetic properties.

-

Substitution on the Carbon Ring: The position and nature of substituents on the carbon atoms of the piperidine ring dictate the molecule's three-dimensional shape and its ability to fit into the binding pocket of a target protein.

-

Stereochemistry: As previously mentioned, the stereochemistry of chiral centers within the piperidine ring can have a profound impact on biological activity and selectivity.[3][9]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies provide mathematical models that correlate the chemical structure of a series of compounds with their biological activity.[17][18] These models are invaluable tools in drug discovery, enabling the prediction of the activity of novel compounds and guiding the design of more potent and selective drug candidates. For piperidine derivatives, QSAR models have been successfully applied to optimize their activity as, for example, efflux pump inhibitors in bacteria.[19]

Key Signaling Pathways Modulated by Piperidine-Containing Drugs

The therapeutic effects of many piperidine-based drugs are a result of their ability to modulate specific intracellular signaling pathways. A deep understanding of these pathways is crucial for elucidating the mechanism of action and for the rational design of new drugs.

The PI3K/Akt/mTOR Pathway

This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several piperidine-containing compounds have been shown to inhibit this pathway, making it a key target for anticancer drug development.[20]

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by piperidine-based drugs.

Caspase-Mediated Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer drugs, including some piperidine derivatives, exert their effects by inducing apoptosis in cancer cells. This is often achieved through the activation of a cascade of enzymes called caspases.[21]

Caption: Simplified schematic of the intrinsic apoptotic pathway induced by piperidine-containing anticancer agents.

Experimental Protocols for Biological Evaluation

The discovery and development of new piperidine-based drugs rely on a battery of in vitro and in vivo assays to assess their biological activity and safety.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol describes a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.[14]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

96-well microtiter plates

-

Complete cell culture medium

-

Test compound (piperidine derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA) solution

-

Sulforhodamine B (SRB) solution

-

Tris base solution

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA solution. Incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and allow them to air dry. Add SRB solution and incubate at room temperature for 30 minutes.

-

Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry. Add Tris base solution to solubilize the bound dye.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound and determine the half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) value.

Future Perspectives and Conclusion

The piperidine scaffold has a rich history in medicinal chemistry and continues to be a fertile ground for the discovery of new therapeutic agents.[7][22] Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse piperidine derivatives, the exploration of new biological targets for piperidine-based drugs, and the application of computational methods to guide the design of compounds with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fentanyl - Wikipedia [en.wikipedia.org]

- 14. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fiveable.me [fiveable.me]

- 19. Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

Methodological & Application

Enantioselective Synthesis of Methyl 2-(piperidin-3-yl)acetate Hydrochloride: An Application Note and Protocol Guide

Introduction

Chiral 3-substituted piperidines are privileged structural motifs found in a vast array of pharmaceuticals and biologically active compounds. Their stereochemistry often plays a pivotal role in their pharmacological activity, making the development of efficient enantioselective synthetic routes a critical endeavor in medicinal chemistry and drug development. This application note provides a detailed guide to the enantioselective synthesis of Methyl 2-(piperidin-3-yl)acetate hydrochloride, a valuable chiral building block.

This document outlines a robust synthetic strategy commencing with the preparation of the key precursor, methyl 2-(pyridin-3-yl)acetate. The core of the enantioselective transformation is a rhodium-catalyzed asymmetric hydrogenation of an N-protected pyridinium salt derivative. This approach is followed by deprotection and final salt formation. We will provide detailed, step-by-step protocols, discuss the rationale behind the experimental choices, and present methods for the analysis of the enantiomeric purity of the final product.

Strategic Overview of the Synthesis

The enantioselective synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and enantioselectivity. The overall synthetic strategy is depicted below.

Caption: Overall synthetic workflow.

PART 1: Synthesis of the Precursor - Methyl 2-(pyridin-3-yl)acetate

The synthesis begins with the esterification of commercially available 3-pyridineacetic acid hydrochloride.

Protocol 1: Esterification of 3-Pyridineacetic Acid Hydrochloride[1]

Materials:

-

3-Pyridineacetic acid hydrochloride

-

Anhydrous methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a 1 L four-necked flask equipped with a nitrogen inlet, thermometer, reflux condenser, and a dropping funnel, add 3-pyridineacetic acid hydrochloride (25.12 g, 0.145 mol).

-

Add 500 mL of anhydrous methanol and stir at room temperature under a nitrogen atmosphere until the solid is completely dissolved.

-

Slowly add thionyl chloride (31.12 g, 0.248 mol) dropwise to the solution.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2.5 hours.

-

Cool the reaction mixture to room temperature and remove the methanol by rotary evaporation.

-

Carefully neutralize the residue to a pH of 7 with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain methyl 2-(pyridin-3-yl)acetate.

Expected Yield: ~97%

PART 2: Enantioselective Synthesis via Asymmetric Hydrogenation

The key enantioselective step is the asymmetric hydrogenation of an N-protected pyridinium salt. N-benzylation is employed to activate the pyridine ring for hydrogenation and to minimize catalyst poisoning.

Protocol 2: N-Benzylation of Methyl 2-(pyridin-3-yl)acetate

Materials:

-

Methyl 2-(pyridin-3-yl)acetate

-

Benzyl bromide

-

Acetonitrile (MeCN)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve methyl 2-(pyridin-3-yl)acetate (1.0 eq) in acetonitrile.

-

Add benzyl bromide (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature overnight. The product, N-benzyl-3-(2-methoxy-2-oxoethyl)pyridinium bromide, will precipitate out of the solution.

-

Collect the solid product by filtration and wash with a small amount of cold acetonitrile.

-

Dry the product under vacuum.

Protocol 3: Rhodium-Catalyzed Asymmetric Hydrogenation[2]

This protocol is based on the successful asymmetric hydrogenation of 3-substituted pyridinium salts using a Rh-JosiPhos catalyst.

Materials:

-

N-Benzyl-3-(2-methoxy-2-oxoethyl)pyridinium bromide

-

[Rh(COD)₂]OTf

-

(R,R)-JosiPhos ligand (or the (S,S)-enantiomer for the other product enantiomer)

-

Triethylamine (Et₃N)

-

Anhydrous and degassed solvent (e.g., a mixture of THF and TFE)

-

High-pressure autoclave equipped with a magnetic stir bar

Procedure:

-

In a glovebox, charge a glass liner for the autoclave with N-benzyl-3-(2-methoxy-2-oxoethyl)pyridinium bromide (1.0 eq).

-

In a separate vial, prepare the catalyst precursor by dissolving [Rh(COD)₂]OTf (0.02 eq) and the JosiPhos ligand (0.022 eq) in the reaction solvent.

-

Add the catalyst solution to the glass liner containing the substrate.

-

Add triethylamine (5.0 eq) to the reaction mixture.

-

Seal the autoclave and purge with hydrogen gas several times.

-

Pressurize the autoclave to 50 bar with hydrogen.

-

Heat the reaction to 50 °C and stir for 20 hours.

-

Cool the autoclave to room temperature and carefully release the pressure.

-

The resulting mixture containing N-benzyl-methyl 2-(piperidin-3-yl)acetate can be carried forward to the deprotection step after removal of the solvent.

Caption: Key components of the asymmetric hydrogenation.

PART 3: Deprotection and Final Product Formation

The N-benzyl protecting group is removed by catalytic hydrogenolysis.

Protocol 4: N-Debenzylation by Hydrogenolysis[3][4][5]

Materials:

-

N-Benzyl-methyl 2-(piperidin-3-yl)acetate

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen source (balloon or Parr shaker)

-

Celite®

Procedure:

-

Dissolve the crude N-benzyl-methyl 2-(piperidin-3-yl)acetate in methanol in a round-bottom flask.

-

Carefully add 10% Pd/C (10 mol%) to the solution.

-

Seal the flask, evacuate and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(piperidin-3-yl)acetate.

Protocol 5: Formation of the Hydrochloride Salt[6][7]

Materials:

-

Methyl 2-(piperidin-3-yl)acetate

-

4M HCl in 1,4-dioxane

-

Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the crude methyl 2-(piperidin-3-yl)acetate in a minimal amount of anhydrous diethyl ether or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add 4M HCl in 1,4-dioxane (1.1 eq) dropwise with stirring.

-

A precipitate of this compound will form.

-

Continue stirring in the ice bath for 30 minutes.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

PART 4: Purification and Analytical Characterization

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, if necessary.

Enantiomeric Purity Analysis by Chiral HPLC[8][9][10][11][12]

The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC). A pre-column derivatization may be necessary to introduce a chromophore for UV detection.

Illustrative Chiral HPLC Conditions:

| Parameter | Condition |

| Column | A suitable chiral stationary phase (e.g., polysaccharide-based like Chiralpak AD-H or protein-based) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220 nm), which may require derivatization. |

| Temperature | 25 °C |

Note: The exact conditions will need to be optimized for the specific compound and chiral column used.

Structural Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques.

Expected Spectroscopic Data (Predicted):

-

¹H NMR: The spectrum is expected to show signals for the methyl ester protons, the piperidine ring protons, and the protons of the acetate side chain.

-

¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon of the ester, the methoxy carbon, and the carbons of the piperidine ring and the acetate side chain.

-

IR Spectroscopy: Characteristic absorption bands for the N-H bond of the secondary amine, the C=O stretch of the ester, and C-H bonds are expected.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the free base and/or fragments consistent with the structure.

Conclusion

This application note provides a comprehensive and detailed guide for the enantioselective synthesis of this compound. The outlined strategy, centered around a rhodium-catalyzed asymmetric hydrogenation of an N-benzylated pyridinium salt, offers a reliable and efficient route to this valuable chiral building block. The provided protocols are intended to serve as a robust starting point for researchers in the fields of medicinal chemistry and drug development, enabling the synthesis of enantiomerically pure 3-substituted piperidine derivatives for further investigation and application.

Application Note: Chiral HPLC Method for the Enantioselective Analysis of Methyl 2-(piperidin-3-yl)acetate Hydrochloride

Abstract